molecular formula C17H12N4O3S B2697608 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 865286-16-4

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2697608
CAS No.: 865286-16-4
M. Wt: 352.37
InChI Key: HQUYCZGIBDWEDS-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that combines the structural features of oxadiazole and benzothiazole. These structures are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves the following steps:

    Formation of 2-methoxybenzohydrazide: This is achieved by reacting methyl 2-methoxybenzoate with hydrazine hydrate.

    Cyclization to form 1,3,4-oxadiazole: The 2-methoxybenzohydrazide is then treated with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring.

    Formation of benzothiazole: The oxadiazole derivative is then reacted with 2-aminobenzothiazole under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and the use of green solvents may be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.

    Oxadiazole derivatives: Known for their anti-inflammatory and antiviral activities.

Uniqueness

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to its combination of oxadiazole and benzothiazole structures, which may confer a broader spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c1-23-13-5-3-2-4-11(13)16-20-21-17(24-16)19-15(22)10-6-7-12-14(8-10)25-9-18-12/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUYCZGIBDWEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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